molecular formula C10H14O2 B1588559 1,4-Bis(2-hydroxyethyl)benzene CAS No. 5140-03-4

1,4-Bis(2-hydroxyethyl)benzene

Cat. No.: B1588559
CAS No.: 5140-03-4
M. Wt: 166.22 g/mol
InChI Key: LBZZJNPUANNABV-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyethyl)benzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZZJNPUANNABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407516
Record name 1,4-Benzenediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5140-03-4
Record name 1,4-Benzenediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of (4-carboxymethylphenyl)acetic acid (1.0 g, 5.15 mmol) in THF (100 mL) was slowly added borane dimethyl sulfide (2.3 mL, 30.9 mmol) and the resulting mixture was stirred overnight (˜18 hours). The reaction was then quenched by slowly adding 1N HCl (100 mL). The resulting mixture was then extracted with EtOAc (3×100 mL). The combined organic layers were washed with saturated NaCl (1×100 mL), dried over magnesium sulfate, filtered and the solvent removed under reduced pressure to provide 750 mg of the title intermediate (87% yield), which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

Borane-methyl sulfide complex (2M solution in tetrahydrofuran, 80 mL) was added over 20 min to a stirred solution of 2,2′-(1,4-phenylene)diacetic acid (10.20 g) in tetrahydrofuran (100 mL) cooled in an ice bath. After 16 h, the reaction mixture was carefully quenched with methanol (40 mL). The solution was evaporated in vacuo and the resulting gum was partitioned between ethyl acetate and saturated aqueous ammonium chloride. The ethyl acetate solution was separated, dried over magnesium sulphate, filtered and evaporated in vacuo to give the subtitled compound as gum. Yield 8.64 g.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1,4-Bis(2-hydroxyethyl)benzene being explored as a component in novel polyesters?

A: The rising cost of petrochemicals and the need for sustainable alternatives have driven researchers to explore biomass-derived monomers for polymer synthesis []. This compound, a diol monomer, can be incorporated into polyesters, potentially imparting desirable properties like biodegradability and comparable performance to petroleum-based counterparts.

Q2: How does the incorporation of this compound affect the properties of the resulting copolyesters?

A: Research indicates that copolyesters synthesized with this compound and hexylene 2,5-thiophenedicarboxylate, denoted as PTBxHy, exhibited promising characteristics []. These copolyesters demonstrated high molecular weights, tunable glass transition temperatures (ranging from 69.4 to 105.5 °C), and melting points (ranging from 173.7 to 194.2 °C). The incorporation of this compound allowed control over the crystallinity and significantly influenced the thermal and mechanical properties of the copolyesters, leading to improved tensile strength and toughness compared to their homopolyester counterparts [].

Q3: What are the potential advantages of these novel copolyesters containing this compound in terms of sustainability?

A: The synthesized PTBxHy copolyesters demonstrated promising biodegradability []. Enzymatic hydrolysis studies using porcine pancreatic lipase (PP-L) resulted in substantial weight loss, suggesting that these materials could potentially degrade more readily in the environment compared to conventional petroleum-based polyesters. This biodegradability aspect is crucial for developing sustainable materials and mitigating plastic waste.

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